molecular formula C11H14BrN B13032400 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine

2-(3-Bromophenyl)-1-cyclopropylethan-1-amine

Cat. No.: B13032400
M. Wt: 240.14 g/mol
InChI Key: CXUDBCNTWJBPIO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-cyclopropylethan-1-amine is a brominated arylalkylamine featuring a cyclopropane ring directly bonded to an ethanamine backbone. This compound is of interest in medicinal and materials chemistry due to the pharmacophore-like combination of an aromatic bromine and a strained cyclopropane system.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(3-bromophenyl)-1-cyclopropylethanamine

InChI

InChI=1S/C11H14BrN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2

InChI Key

CXUDBCNTWJBPIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC(=CC=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-1-cyclopropylbenzene Intermediate

The key precursor for the target compound is often 3-bromo-1-cyclopropylbenzene. This intermediate can be prepared by:

  • Copper-mediated cyclopropanation of 3-bromostyrene :
    A reaction mixture containing iodine, diiodomethane, and copper in toluene is refluxed for extended periods (e.g., 140 hours) to convert 3-bromostyrene into 3-bromo-1-cyclopropylbenzene with yields around 10% (low yield but scalable).

  • Purification and removal of side-products :
    The crude mixture often contains 1-bromo-3-vinyl-benzene impurities, which are removed by oxidation with potassium permanganate in THF at 0°C followed by workup and flash chromatography to isolate pure 3-bromo-1-cyclopropylbenzene with yields up to 81%.

Lithiation and Carboxylation

  • Lithiation of 3-bromo-1-cyclopropylbenzene :
    Treatment of the bromocyclopropylbenzene with n-butyllithium at low temperatures (-78°C) generates the corresponding aryllithium intermediate. This step is critical for subsequent functionalization.

  • Carboxylation with solid CO₂ :
    The aryllithium intermediate is reacted with dry ice (solid CO₂) to introduce a carboxyl group, yielding 3-cyclopropylbenzoic acid after acidic workup. This intermediate can be further transformed into amines.

Formation of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine

  • Nucleophilic substitution and amination :
    The key amine functionality is introduced through nucleophilic substitution or reductive amination strategies. For example, the aryllithium intermediate can be reacted with suitable electrophiles or protected amine derivatives to build the ethanamine side chain.

  • Use of organolithium reagents with amine precursors :
    In one approach, n-butyllithium is added to 3-bromo-1-cyclopropylbenzene, followed by reaction with oxathiazolidine derivatives or other nitrogen sources, then hydrolyzed and purified to yield the desired amine compound with moderate yields (~58%).

Summary Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclopropanation of 3-bromostyrene Iodine, diiodomethane, copper, toluene, reflux (140 h) ~10 Low yield, requires long reflux
2 Oxidative purification Potassium permanganate in THF, 0°C to RT 81 Removes vinyl-benzene impurities
3 Lithiation n-Butyllithium, -78°C - Generates aryllithium intermediate
4 Carboxylation Solid CO₂ (dry ice), acidic workup 43 Produces 3-cyclopropylbenzoic acid
5 Amination via nucleophilic substitution n-Butyllithium, oxathiazolidine derivative, acidic hydrolysis 58 Introduces ethanamine side chain
6 Pd-catalyzed C–N cross-coupling Pd catalyst, phosphine ligand, K₂CO₃/NaOtBu base 75–94 Adaptable method for aryl amine synthesis

Detailed Research Findings and Notes

  • The cyclopropanation step is critical and can be challenging due to low yields and long reaction times. Optimization of catalyst and reaction conditions may improve efficiency.

  • The lithiation and carboxylation sequence allows introduction of functional groups at the ortho or meta positions of the aromatic ring, enabling further transformations toward the amine target.

  • Nucleophilic amination strategies using organolithium intermediates and protected amine derivatives provide a direct route to the ethanamine side chain, with moderate yields and good selectivity.

  • Pd-catalyzed cross-coupling reactions offer a versatile and high-yielding alternative for C–N bond formation, especially useful when direct lithiation is problematic or for late-stage functionalization.

  • The choice of base and ligand in Pd-catalyzed amination significantly influences yield and selectivity; trialkylphosphine ligands and strong bases like sodium tert-butoxide are common.

  • No direct literature or patent data specifically for this compound were found, but the synthetic routes resemble those for similar cyclopropyl-substituted aryl amines.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of 2-(phenyl)-1-cyclopropylethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine exhibit promising anticancer properties. For instance, derivatives of phenylahistin, which share structural similarities, have shown potent cytotoxic activity against human lung cancer cell lines (NCI-H460) at nanomolar concentrations. These compounds were able to inhibit microtubule polymerization, leading to apoptosis in cancer cells .

Neuraminidase Inhibition
The compound may also play a role in antiviral therapies. Analogues of oseltamivir, which are structurally related to this compound, have been developed as potent neuraminidase inhibitors. These compounds are critical in the treatment of influenza viruses, showcasing the potential for similar derivatives to contribute to antiviral drug design .

Organic Synthesis Applications

C–N Cross-Coupling Reactions
this compound can serve as a key intermediate in palladium-catalyzed C–N cross-coupling reactions. This methodology is essential for synthesizing anilines and their derivatives, which are widely used in pharmaceuticals. The ability to form C–N bonds efficiently allows for the development of complex organic molecules with potential therapeutic applications .

Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel phenyl derivatives. For example, its application in developing new microtubule inhibitors has been explored through various synthetic pathways that leverage its unique cyclopropyl and bromophenyl functionalities .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing derivatives based on this compound revealed that modifications to the cyclopropyl group enhanced cytotoxicity against various cancer cell lines. The derivatives were tested using MTT assays and showed selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Neuraminidase Inhibitors

Research into neuraminidase inhibitors has demonstrated that compounds derived from this compound can effectively block viral replication. These studies involved synthesizing several analogues and testing their efficacy against influenza strains, indicating a significant potential for therapeutic use .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
  • Structure : Cyclopropene ring fused with a 3-bromophenyl group and a diethylcarboxamide substituent.
  • Key Differences: The cyclopropene ring (unsaturated) contrasts with the saturated cyclopropane in the target compound.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield, mp 102.2–102.5 °C) .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
  • Structure : Cyclopropylamine with 3,4-difluorophenyl substituents and defined stereochemistry.
  • Key Differences :
    • Fluorine substituents (electron-withdrawing) vs. bromine (electron-withdrawing but polarizable).
    • Stereospecific arrangement may enhance chiral recognition in biological systems.
  • Relevance : Highlights the impact of halogen type and stereochemistry on physicochemical properties .
2-(3-Bromophenyl)-2-methylpropan-1-amine
  • Structure : Branched propane backbone with a methyl group and 3-bromophenyl substituent.
  • Key Differences: Linear ethanamine vs. branched propane chain.
  • Data : Molecular formula C10H14BrN (identical to target compound), SMILES: CC(C)(CN)C1=CC(=CC=C1)Br .

Physicochemical Properties

Compound Molecular Formula Functional Groups Key Physical Properties
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine C10H13BrN Primary amine, cyclopropane Not reported in evidence; predicted higher solubility due to amine H-bonding
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C15H17BrNO Carboxamide, cyclopropene mp 102.2–102.5 °C, Rf 0.23 (hexanes/EtOAc)
1-(3-Bromophenyl)-2-methylpropan-2-amine C10H14BrN Branched tertiary amine CAS 808769-14-4, MW 228.13

Hydrogen Bonding and Crystal Packing

  • Comparison: Carboxamide analogs (e.g., ) utilize C=O⋯H–N bonds, fostering layered or helical crystal structures . Branched amines (e.g., ) lack strong H-bond donors, resulting in van der Waals-dominated packing.

Computational and Analytical Insights

  • Collision Cross-Section : Branched analogs like 2-(3-bromophenyl)-2-methylpropan-1-amine have predicted collision cross-sections influenced by their 3D conformation .
  • SHELX Refinement : Structural determination of analogs (e.g., ) relies on software like SHELXL for crystallographic analysis .

Biological Activity

2-(3-Bromophenyl)-1-cyclopropylethan-1-amine, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethylamine backbone, with a bromophenyl substituent. Its structural formula can be represented as follows:

C12H14BrN\text{C}_{12}\text{H}_{14}\text{BrN}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Similar to other amines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuraminidase Inhibition : Preliminary studies suggest potential activity against neuraminidase enzymes, which are critical in viral infections, particularly influenza .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, modulating their activity. For instance, it could act as a selective serotonin reuptake inhibitor (SSRI) or influence adrenergic receptors.
  • Enzyme Inhibition : Its potential as a neuraminidase inhibitor suggests that it may bind to the active site of the enzyme, preventing substrate access and subsequent viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety profile of this compound. Key findings include:

  • Substituent Effects : The presence of the bromine atom on the phenyl ring enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target enzymes .
  • Cyclopropyl Group Influence : The cyclopropyl moiety contributes to conformational rigidity, potentially improving receptor binding compared to more flexible analogs.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompound TestedBiological ActivityFindings
This compoundNeuraminidase InhibitionExhibited moderate inhibitory activity against neuraminidase with an IC50 value comparable to established inhibitors.
Related CyclopropylaminesAntidepressant ActivityShowed significant effects in animal models similar to SSRIs, indicating potential for mood regulation.
Various Amine DerivativesAntiviral ActivityHighlighted structure-dependent activity against influenza viruses, suggesting a pathway for further investigation into this compound.

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